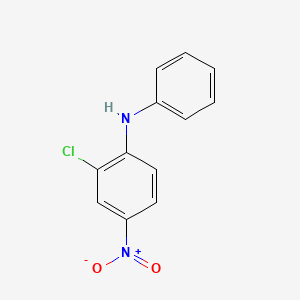

2-chloro-4-nitro-N-phenylaniline

Description

It is a yellow to red crystalline solid that is slightly soluble in chloroform and very slightly soluble in methanol when heated . This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

2-chloro-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUWMBVCMYXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-4-nitro-N-phenylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline followed by the reaction with phenylamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out at a controlled temperature to prevent over-nitration .

Another method involves the direct nucleophilic substitution of 1-chloro-2,4-dinitrobenzene with phenylamine. This reaction can be performed at room temperature using alcoholic ammonia as a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like phenylamine or thiols in the presence of a base are used for substitution reactions.

Major Products Formed

Oxidation: Formation of higher nitro derivatives.

Reduction: Formation of 2-chloro-4-amino-N-phenylaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-nitro-N-phenylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals and drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with unique biological activities .

Comparison with Similar Compounds

Similar Compounds

4-chloro-2-nitroaniline: Similar structure but with different substitution pattern.

2-nitro-N-phenylaniline: Lacks the chlorine atom.

5-bromo-2-nitro-N-phenylaniline: Bromine atom instead of chlorine

Uniqueness

2-chloro-4-nitro-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-phenylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via dehydrochlorination using aniline and p-chloronitrobenzene under reflux conditions with a polar aprotic solvent (e.g., DMF). Key parameters include temperature control (120–140°C), stoichiometric ratios (1:1.2 aniline to p-chloronitrobenzene), and catalytic bases (e.g., K₂CO₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton splitting patterns (e.g., para-substituted nitro group causes deshielding at δ 8.2–8.5 ppm; chloro substituent at δ 7.4–7.6 ppm).

- IR : Identify nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂, ~1350 cm⁻¹ for symmetric NO₂).

- Mass Spectrometry : Molecular ion peak at m/z 247 (C₁₂H₁₀ClN₂O₂), with fragmentation patterns showing loss of NO₂ (m/z 201) and Cl (m/z 167). Cross-validate with high-resolution MS to confirm elemental composition .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 30 days; analyze degradation via HPLC (C18 column, 70:30 MeOH:H₂O).

- pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor hydrolysis by UV-Vis (λmax ~310 nm). Nitro groups are prone to reduction under acidic conditions, while chloro substituents may hydrolyze in basic media .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer :

- Iterative Analysis : Repeat experiments under standardized conditions (deuterated solvent purity, temperature calibration).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with empirical data.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm coupling patterns. Publish raw data in supplementary materials for peer validation .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (software: ORCA) to identify reactive sites. Nitro groups act as electron-withdrawing meta-directors, while chloro substituents weakly deactivate the ring.

- Molecular Dynamics (MD) Simulations : Model reaction trajectories in silico to predict regioselectivity in nitration or sulfonation. Validate with experimental kinetic studies .

Q. How do structural modifications (e.g., replacing nitro with other substituents) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2-chloro-4-amino-N-phenylaniline) and test against target enzymes (e.g., cytochrome P450) via enzyme inhibition assays (IC₅₀ determination).

- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions; correlate nitro group’s electron-withdrawing effects with binding affinity changes. Compare with control compounds lacking the nitro group .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., mixing speed, cooling rates).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction monitoring.

- Statistical Control : Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting purity and yield .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solvent Effects : Re-measure spectra in solvents of varying polarity (e.g., cyclohexane vs. ethanol); compare with TD-DFT simulations incorporating solvent models (e.g., PCM).

- Concentration Calibration : Ensure sample concentrations are within Beer-Lambert law limits (absorbance <1.0). Publish extinction coefficients (ε) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.